molecular formula C42H28N2 B3336002 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole CAS No. 1619966-75-4

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Cat. No. B3336002
CAS RN: 1619966-75-4
M. Wt: 560.7 g/mol
InChI Key: RPMPSNWINQPFKF-UHFFFAOYSA-N
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Description

Biphenyl is an organic compound that forms colorless crystals. It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Carbazole is a tricyclic aromatic organic compound. This compound features a three-ring system consisting of two benzene rings fused on either side of a pyrrole ring .


Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . Carbazole is a tricyclic compound, consisting of two benzene rings fused onto a central pyrrole ring . The specific structure of “9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole” would be a combination of these structures, but without specific data or a crystallographic study, the exact structure can’t be determined.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . Carbazole is also a solid, with a melting point of around 246 °C . The properties of “9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole” would depend on the specifics of its structure.

Mechanism of Action

Without specific context, it’s difficult to define a mechanism of action. In biological systems, for example, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and may cause respiratory irritation . The safety and hazards of “9-[1,1’-Biphenyl]-3-yl-9’-phenyl-3,3’-bi-9H-carbazole” would need to be determined through specific testing.

properties

IUPAC Name

3-(9-phenylcarbazol-3-yl)-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2/c1-3-12-29(13-4-1)30-14-11-17-34(26-30)44-40-21-10-8-19-36(40)38-28-32(23-25-42(38)44)31-22-24-41-37(27-31)35-18-7-9-20-39(35)43(41)33-15-5-2-6-16-33/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPSNWINQPFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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